8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
Overview
Description
XL 413 hydrochloride is a potent and selective inhibitor of the enzyme cell division cycle 7-related protein kinase (CDC7). This enzyme plays a crucial role in the initiation and maintenance of DNA replication.
Mechanism of Action
Target of Action
The primary target of BMS-863233 hydrochloride is the cell division cycle 7 homolog (CDC7) kinase . CDC7 is a serine-threonine kinase that plays a crucial role in the initiation and maintenance of DNA replication .
Mode of Action
BMS-863233 hydrochloride acts as a selective and ATP competitive inhibitor of CDC7 . It binds to the ATP-binding pocket of the CDC7 kinase, thereby inhibiting its activity . This inhibition disrupts the initiation and maintenance of DNA replication, which is crucial for cell division .
Biochemical Pathways
The inhibition of CDC7 by BMS-863233 hydrochloride affects the DNA replication pathway . By inhibiting CDC7, the compound disrupts the firing of replication origins, a process that is essential for DNA replication and cell division .
Result of Action
The inhibition of CDC7 by BMS-863233 hydrochloride leads to the disruption of DNA replication and cell division . This can result in cell cycle arrest and potentially induce apoptosis , particularly in cancer cells . In fact, it has been shown to inhibit the proliferation of human colon adenocarcinoma cells in vitro and attenuate tumor growth in mice .
Biochemical Analysis
Biochemical Properties
BMS-863233 hydrochloride shows potent inhibitory effects on Cdc7, CK2, and PIM1 with IC50 values of 3.4 nM, 215 nM, and 42 nM respectively . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
BMS-863233 hydrochloride has been shown to inhibit cell proliferation, decrease cell viability, and elicit caspase 3/7 activity in Colo-205 cells . It also significantly inhibits the anchorage-independent growth of Colo-205 in soft agar . It shows cytotoxic effects on tumors, with IC50 of 22.9 µM in HCC1954 cells and 1.1 µM in Colo-205 cells .
Molecular Mechanism
The molecular mechanism of BMS-863233 hydrochloride involves binding to and inhibiting the activity of Cdc7 . This results in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in Cdc7-overexpressing tumor cells .
Temporal Effects in Laboratory Settings
It has been reported that BMS-863233 hydrochloride inhibits cell proliferation, decreases cell viability, and elicits caspase 3/7 activity in Colo-205 cells .
Preparation Methods
The synthesis of XL 413 hydrochloride involves several steps The compound is typically prepared through a series of organic reactions, starting with the formation of the core benzofuro[3,2-d]pyrimidin-4-one structureThe final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Chemical Reactions Analysis
XL 413 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
XL 413 hydrochloride has several scientific research applications:
Cancer Research: It induces apoptosis and inhibits the proliferation of human colon adenocarcinoma cells in vitro. .
Genetic Engineering: It is used to improve homology-directed repair (HDR) editing in hematopoietic stem cells.
Cell Cycle Studies: It is used to study the role of CDC7 kinase in the cell cycle and DNA replication
Comparison with Similar Compounds
XL 413 hydrochloride is unique due to its high selectivity and potency as a CDC7 kinase inhibitor. Similar compounds include:
PIM1 inhibitors: These compounds inhibit the PIM1 kinase, which is involved in cell survival and proliferation.
CK2 inhibitors: These compounds inhibit the CK2 kinase, which is involved in various cellular processes, including cell cycle regulation and apoptosis
In comparison, XL 413 hydrochloride exhibits greater selectivity for CDC7 kinase, making it a more targeted and effective inhibitor for studying DNA replication and cell cycle regulation .
Properties
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDKJUKLBNARIZ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337269 | |
Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169562-71-3, 2062200-97-7 | |
Record name | BMS-863233 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169562713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-863233 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG305JRH1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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